molecular formula C12H18BrN5O2 B6964022 [3-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-3-oxopropyl]urea

[3-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-3-oxopropyl]urea

Cat. No.: B6964022
M. Wt: 344.21 g/mol
InChI Key: OULQQDYEVUYUHJ-UHFFFAOYSA-N
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Description

[3-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-3-oxopropyl]urea is a complex organic compound that features a bromopyrazole moiety linked to a piperidine ring, which is further connected to a urea group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-3-oxopropyl]urea typically involves multiple steps, starting with the preparation of the bromopyrazole and piperidine intermediates. One common route involves the reaction of 4-bromopyrazole with piperidine under controlled conditions to form the intermediate [4-(4-Bromopyrazol-1-yl)piperidin-1-yl] compound. This intermediate is then reacted with an isocyanate derivative to form the final urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[3-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-3-oxopropyl]urea can undergo various chemical reactions, including:

    Oxidation: The bromopyrazole moiety can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to remove the bromine atom, forming a de-brominated derivative.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromopyrazole oxides, reduction may produce de-brominated derivatives, and substitution reactions can result in various substituted pyrazole compounds.

Scientific Research Applications

Chemistry

In chemistry, [3-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-3-oxopropyl]urea is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as enzyme inhibition, receptor modulation, or antimicrobial effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of [3-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-3-oxopropyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrazole moiety may bind to active sites, inhibiting enzyme activity or modulating receptor function. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the urea group may contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    [4-(4-Bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound features a bromophenyl group linked to a piperazine ring, similar to the bromopyrazole-piperidine structure.

    1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazole ring structure and are used in various chemical and pharmaceutical applications.

Uniqueness

[3-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-3-oxopropyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromopyrazole moiety provides reactivity and potential pharmacological activity, while the piperidine and urea groups enhance its stability and solubility, making it a versatile compound for various applications.

Properties

IUPAC Name

[3-[4-(4-bromopyrazol-1-yl)piperidin-1-yl]-3-oxopropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN5O2/c13-9-7-16-18(8-9)10-2-5-17(6-3-10)11(19)1-4-15-12(14)20/h7-8,10H,1-6H2,(H3,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULQQDYEVUYUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=C(C=N2)Br)C(=O)CCNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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